molecular formula C12H16ClN B2900214 Tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-amine;hydrochloride CAS No. 2402831-13-2

Tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-amine;hydrochloride

Cat. No.: B2900214
CAS No.: 2402831-13-2
M. Wt: 209.72
InChI Key: HHAGXRFRKOIURF-UHFFFAOYSA-N
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Description

Tricyclo[7.2.1.0²,⁷]dodeca-2,4,6-trien-8-amine hydrochloride is a tricyclic amine hydrochloride characterized by a complex bridged-ring system with conjugated double bonds (dodeca-2,4,6-triene) and an amine group at position 6. Its structure includes a seven-membered ring fused with bicyclic components, distinguishing it from smaller adamantane-based tricyclic compounds.

Properties

IUPAC Name

tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c13-12-9-6-5-8(7-9)10-3-1-2-4-11(10)12;/h1-4,8-9,12H,5-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAGXRFRKOIURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C3=CC=CC=C23)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-amine;hydrochloride typically involves a series of organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the tricyclic structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is usually purified through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives .

Scientific Research Applications

Tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-amine;hydrochloride finds applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: The compound is used in catalysis and material science for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of tricyclo[7.2.1.0²,⁷]dodeca-2,4,6-trien-8-amine hydrochloride with analogous tricyclic amines:

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Notes References
Tricyclo[7.2.1.0²,⁷]dodeca-2,4,6-trien-8-amine HCl C₁₂H₁₆ClN (hypothetical) ~221.7 (calc.) Seven-membered ring, conjugated triene system Research compound; potential CNS/antiviral
Amantadine Hydrochloride C₁₀H₁₇N·HCl 187.71 Tricyclo[3.3.1.1³,⁷]decane, saturated Influenza A, Parkinson’s disease
Memantine Hydrochloride C₁₂H₂₁N·HCl 215.76 3,5-Dimethyl-substituted adamantane Alzheimer’s disease
Rimantadine HCl C₁₂H₂₂ClN 215.77 α-Methyl-1-adamantanemethylamine Antiviral (influenza A)
Tricyclo[4.4.0.0³,⁸]decan-2-amine HCl C₁₀H₁₈ClN 187.71 Saturated tricyclo[4.4.0] core Life science research

Pharmacological and Physicochemical Properties

  • Amantadine Hydrochloride: Highly soluble in water and methanol; acts as an NMDA receptor antagonist and dopamine potentiator .
  • Memantine Hydrochloride: Moderate lipophilicity; selectively blocks excessive NMDA receptor activity without disrupting normal function .
  • Rimantadine HCl : Improved bioavailability over amantadine; used prophylactically against influenza A .
  • Its larger ring system could influence blood-brain barrier penetration.

Adamantane-Based Compounds

  • Amantadine : Reduces symptoms of Parkinson’s by enhancing dopamine release; dose-dependent efficacy (100–200 mg/day) .
  • Memantine : Approved for moderate-to-severe Alzheimer’s; modulates glutamatergic transmission .

Novel Tricyclic Systems

  • Tricyclo[4.4.0.0³,⁸]decan-2-amine HCl : Investigated in ligand design for G-protein-coupled receptors due to rigid scaffold .
  • Target Compound : Hypothesized applications in antiviral or CNS disorders due to structural similarity to rimantadine and amantadine. Computational studies predict moderate logP (~2.5), suggesting balanced solubility .

Q & A

Basic: What spectroscopic and computational methods are recommended for structural characterization of tricyclo[7.2.1.0²,⁷]dodeca-2,4,6-trien-8-amine hydrochloride?

To confirm the structure of this tricyclic amine hydrochloride, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to map hydrogen and carbon environments, resolving ring strain and substituent effects (e.g., amine proton shifts at δ ~2.5–3.5 ppm).
  • X-ray Crystallography : For absolute configuration determination, particularly given the compound’s rigid tricyclic framework .
  • Computational Modeling : Density Functional Theory (DFT) calculations to validate spectroscopic data against theoretical predictions (e.g., optimizing bond angles in the tricyclic system) .
    Note : Cross-validate results with PubChem’s computed InChI and SMILES data .

Basic: What synthetic routes are documented for tricyclo[7.2.1.0²,⁷]dodeca-2,4,6-trien-8-amine hydrochloride?

The synthesis typically involves:

  • Cyclization of Precursors : Acid- or base-catalyzed cyclization of polyunsaturated amines, with reaction conditions (temperature, solvent polarity) tailored to avoid side products like over-reduced byproducts .
  • Hydrochloride Salt Formation : Post-synthesis treatment with HCl gas in anhydrous ether to precipitate the hydrochloride salt, followed by recrystallization for purity .
    Key Reagents : Triethylamine for neutralization, lithium aluminum hydride for selective reductions .

Advanced: How can computational reaction path search methods optimize synthesis protocols for this compound?

  • Quantum Chemical Calculations : Use tools like Gaussian or ORCA to model transition states and activation barriers, identifying energetically favorable pathways (e.g., avoiding high-energy intermediates in cyclization) .
  • Feedback Loops : Integrate experimental data (e.g., NMR yields) into computational models to refine reaction parameters iteratively .
    Example : ICReDD’s approach combines computation, information science, and experiments to reduce trial-and-error cycles by 40–60% .

Advanced: How should researchers resolve contradictions in biological activity data for structurally similar tricyclic amines?

  • Cross-Validation : Compare bioassay results (e.g., IC₅₀ values) across multiple studies, controlling for variables like solvent (DMSO vs. saline) and cell lines .
  • Structure-Activity Relationship (SAR) Analysis : Tabulate substituent effects (e.g., methyl vs. amine groups) on activity (Table 1).
Analog Substituent Noted Activity Reference
3,5,7-Trimethyladamantan-1-amineMethyl groupsEnhanced blood-brain barrier penetration
2-Amino-thiopheneAmineAntimicrobial (Gram-positive)

Advanced: What in vitro and in vivo models are appropriate for assessing its neuroactive potential?

  • In Vitro : Dopamine/norepinephrine reuptake inhibition assays using synaptosomes, with LC-MS quantification .
  • In Vivo : Rodent forced-swim or tail-suspension tests for antidepressant-like effects, paired with pharmacokinetic profiling (plasma half-life, brain penetration) .
    Safety : Prioritize acute toxicity screening (LD₅₀) per MedChemExpress guidelines for research chemicals .

Advanced: How can researchers ensure stability during long-term storage of the hydrochloride salt?

  • Condition Optimization : Store at 2–8°C in airtight, light-resistant containers with desiccants to prevent hydrolysis .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring for decomposition products (e.g., free amine formation) .

Advanced: What strategies validate interactions between this compound and biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serotonin receptors) on gold arrays to measure binding kinetics (ka, kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific binding .

Advanced: How to analyze degradation pathways under extreme pH or thermal conditions?

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min to identify decomposition thresholds (e.g., HCl release at >150°C) .
  • High-Resolution Mass Spectrometry (HRMS) : Characterize degradation byproducts (e.g., ring-opening products) .

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